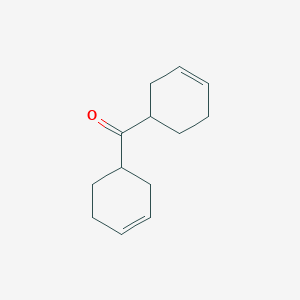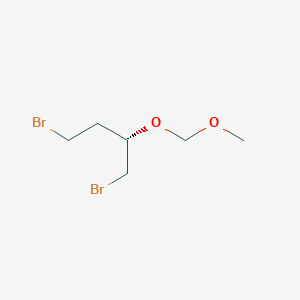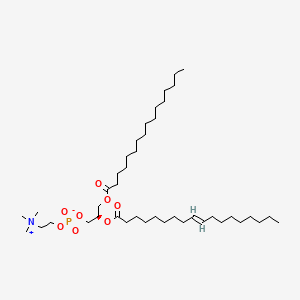
2-Oleoyl-1-palmitoyl-sn-glycero-3-phosphocholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine is a phosphatidylcholine, a type of diacylglycerol phospholipid. It is an important component of cell membranes and is commonly used in biophysical experiments to study lipid rafts and other membrane-related phenomena . This compound is naturally present in eukaryotic cell membranes and is also available commercially .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine can be synthesized through the esterification of glycerol with palmitic acid and oleic acid. The reaction typically involves the use of catalysts such as sulfuric acid or p-toluenesulfonic acid under reflux conditions .
Industrial Production Methods: Industrial production often involves the extraction and purification of natural phospholipids from sources like soybeans or egg yolk. This process uses non-toxic solvent extraction and chromatographic procedures to ensure high purity and yield .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidative decomposition, especially upon exposure to ozone.
Hydrolysis: It can be hydrolyzed by phospholipases to yield lysophosphatidylcholine and free fatty acids.
Common Reagents and Conditions:
Oxidation: Ozone or other oxidizing agents.
Hydrolysis: Phospholipase enzymes under physiological conditions.
Major Products Formed:
Oxidation: Various oxidized lipid species.
Hydrolysis: Lysophosphatidylcholine and free fatty acids.
Wissenschaftliche Forschungsanwendungen
1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine is widely used in scientific research due to its role in mimicking cell membrane properties. Some of its applications include:
Biophysical Studies: Used to study lipid rafts and membrane dynamics.
Nanodiscs: Employed in systems that mimic cell membranes for structural and functional studies of membrane proteins.
Medical Research: Investigated for its role in lung surfactants and its potential in treating pulmonary conditions.
Drug Delivery: Utilized in the preparation of liposomes for targeted drug delivery.
Wirkmechanismus
1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine exerts its effects primarily by integrating into cell membranes and influencing their properties. It can modulate membrane fluidity, permeability, and the organization of membrane proteins . The compound’s interaction with other lipids and proteins in the membrane can affect various cellular processes, including signal transduction and membrane trafficking .
Vergleich Mit ähnlichen Verbindungen
- 1-Oleoyl-2-palmitoyl-sn-glycero-3-phosphocholine
- 1-Palmitoyl-2-linoleoyl-sn-glycero-3-phosphocholine
- 1-Palmitoyl-2-arachidonoyl-sn-glycero-3-phosphocholine
Uniqueness: 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine is unique due to its specific fatty acid composition, which includes one saturated (palmitic acid) and one unsaturated (oleic acid) fatty acid. This composition allows it to mimic the natural lipid composition of mammalian cell membranes more accurately than some other phospholipids .
Eigenschaften
Molekularformel |
C42H82NO8P |
|---|---|
Molekulargewicht |
760.1 g/mol |
IUPAC-Name |
[(2R)-3-hexadecanoyloxy-2-[(E)-octadec-9-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C42H82NO8P/c1-6-8-10-12-14-16-18-20-21-23-25-27-29-31-33-35-42(45)51-40(39-50-52(46,47)49-37-36-43(3,4)5)38-48-41(44)34-32-30-28-26-24-22-19-17-15-13-11-9-7-2/h20-21,40H,6-19,22-39H2,1-5H3/b21-20+/t40-/m1/s1 |
InChI-Schlüssel |
WTJKGGKOPKCXLL-RYDYYDTQSA-N |
Isomerische SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCC/C=C/CCCCCCCC |
Kanonische SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC=CCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,4-dimethyl-2-(4-methylphenyl)-7-(1-pyrrolidinyl)-2H-pyrazolo[3,4-d]pyridazine](/img/structure/B13823866.png)
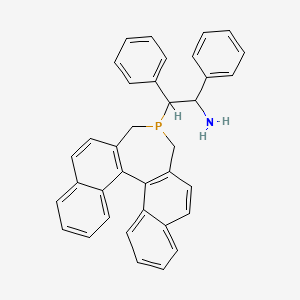
![5-{[(4-Tert-butylphenyl)sulfonyl]methyl}-5,6-dihydro[1,3]thiazolo[2,3-c][1,2,4]triazol-3-amine](/img/structure/B13823878.png)
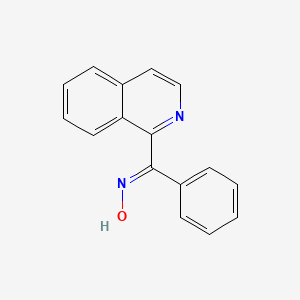
![1-(3,4-dihydroisoquinolin-2(1H)-yl)-3-[5-methyl-2-(propan-2-yl)phenoxy]propan-2-ol](/img/structure/B13823897.png)


![{4-bromo-2-[(E)-(hydroxyimino)methyl]-6-iodophenoxy}acetic acid](/img/structure/B13823920.png)
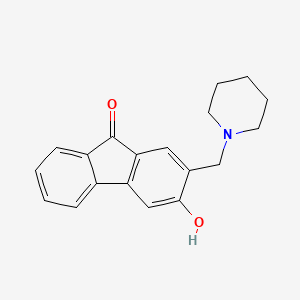
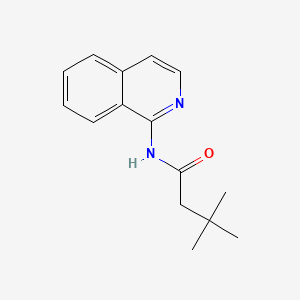
![7-Oxabicyclo[4.1.0]heptan-3-yl 2-(7-oxabicyclo[4.1.0]heptan-3-yl)acetate](/img/structure/B13823945.png)
![N'-[(1E)-1-(3-hydroxy-6-oxocyclohexa-2,4-dien-1-ylidene)ethyl]acetohydrazide](/img/structure/B13823948.png)
